{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
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Overview
Description
The compound {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone is a complex organic molecule that features a combination of piperazine, pyridine, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps:
Formation of the Piperazine Moiety: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridine and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions or through the use of appropriate organometallic reagents.
Coupling with the Pyrazole Ring: The final step involves coupling the piperazine derivative with a pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives .
Scientific Research Applications
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Research: It may be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
Mechanism of Action
The mechanism by which {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- {4-(1H-indol-4-yl)piperazino}(2-thienyl)methanone
- N-(3-{4-(2-Hydroxyethyl)-1-piperazinylmethyl}-4,5-dimethyl-2-thienyl)benzamide
Uniqueness
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: stands out due to its combination of pyridine, thiophene, and pyrazole rings, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H21N5OS |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H21N5OS/c25-19(17-14-16(21-22-17)18-2-1-13-26-18)24-11-9-23(10-12-24)8-5-15-3-6-20-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,21,22) |
InChI Key |
LTDPBDDPLKKZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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